molecular formula C20H32 B3330481 (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene CAS No. 70901-63-2

(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene

Cat. No.: B3330481
CAS No.: 70901-63-2
M. Wt: 272.5 g/mol
InChI Key: XSIVJVJUIXOEPW-YTOAGJIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene is an organic compound characterized by its unique structure featuring multiple double bonds and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Wittig reaction to form the double bonds, followed by selective methylation to introduce the methyl groups at the desired positions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. Catalysts and optimized reaction conditions are employed to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces more saturated hydrocarbons.

Scientific Research Applications

(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene: shares similarities with other terpenes such as , , and .

  • These compounds also feature multiple double bonds and methyl groups, contributing to their similar chemical properties and reactivity.

Uniqueness

What sets this compound apart is its specific arrangement of double bonds and methyl groups, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(6E,10E)-7,11,15-trimethyl-3-methylidenehexadeca-1,6,10,14-tetraene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,11,14-15H,1,4,8-10,12-13,16H2,2-3,5-6H3/b19-15+,20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIVJVJUIXOEPW-YTOAGJIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=C)C=C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(=C)C=C)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016459
Record name (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70901-63-2
Record name (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Reactant of Route 2
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Reactant of Route 3
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Reactant of Route 4
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Reactant of Route 5
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Reactant of Route 6
Reactant of Route 6
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.